molecular formula C12H13N7O2 B2785834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034320-26-6

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2785834
CAS No.: 2034320-26-6
M. Wt: 287.283
InChI Key: UPGSRLQIXHIXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a synthetic small molecule designed for pharmaceutical research, built upon the versatile triazolo[4,3-a]pyrazine scaffold. This fused heterocyclic core is recognized as an essential building block in medicinal chemistry, notably serving as a key template in the development of various therapeutic agents . The molecular structure of this compound strategically incorporates an imidazole carboxamide moiety, a functional group prevalent in numerous bioactive molecules, which may contribute to enhanced hydrogen-bonding interactions with biological targets . The triazolo[4,3-a]pyrazine scaffold is of significant interest in metabolic disease research, particularly for the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors . DPP-IV is a serine protease that inactivates incretin hormones, and its inhibition is a established therapeutic approach for the management of Type 2 Diabetes Mellitus (T2DM) . Well-known drugs operating through this mechanism, such as sitagliptin, utilize related heterocyclic systems, underscoring the potential of this chemical class for investigating novel anti-diabetic pathways . Beyond metabolic applications, derivatives of the triazolo[4,3-a]pyrazine core have demonstrated a wide spectrum of potential biological activities in scientific literature. These include acting as human A3 adenosine receptor antagonists, BRD4 inhibitors with anti-proliferation activity, and ligands for the histamine H4 receptor (H4R) . This diverse activity profile makes the scaffold a valuable tool for probing various biological pathways. Researchers can leverage this compound as a sophisticated intermediate for the design and synthesis of novel chemical entities, enabling the exploration of functional motifs and structure-activity relationships in drug discovery programs .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-2-21-12-10-18-17-9(19(10)4-3-14-12)6-15-11(20)8-5-13-7-16-8/h3-5,7H,2,6H2,1H3,(H,13,16)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGSRLQIXHIXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a unique combination of triazole and imidazole moieties which contribute to its biological activity.

Key Structural Features:

  • Molecular Formula: C14_{14}H17_{17}N7_{7}O2_{2}
  • Molecular Weight: 315.33 g/mol
  • CAS Number: 2034201-25-5

2.1 Antimicrobial Activity

Research indicates that compounds containing triazolo and imidazole scaffolds exhibit promising antimicrobial properties. This compound has shown moderate to good antibacterial activity against various strains, including Mycobacterium tuberculosis (Mtb).

In a study evaluating the minimum inhibitory concentration (MIC), derivatives of imidazole demonstrated MIC values ranging from 3.95 to 12.03 µg/mL against Mtb H37Rv, indicating strong antimycobacterial potential .

2.2 Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Preliminary studies highlight its ability to inhibit specific kinases involved in cancer progression. Molecular docking studies have indicated favorable binding interactions with target proteins due to hydrogen bonding and hydrophobic interactions .

2.3 Anti-inflammatory Properties

Compounds similar to this compound have also been evaluated for anti-inflammatory effects. The imidazole ring is known for its role in modulating inflammatory pathways, making this compound a candidate for further exploration in inflammatory diseases .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/TargetMIC/IC50 ValuesReference
AntimicrobialMycobacterium tuberculosis3.95 - 12.03 µg/mL
AnticancerVarious cancer cell linesNot specified
Anti-inflammatoryIn vitro modelsNot specified

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in disease pathways.
  • Binding Affinity: Its ability to bind effectively to specific protein targets suggests a mechanism involving competitive inhibition or allosteric modulation.

5. Future Directions and Applications

Given its promising biological activities, this compound holds potential as a lead compound in drug development for treating infections and cancers. Further research is essential to explore its pharmacokinetics and optimize its efficacy through structural modifications.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its anti-cancer properties. Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, can act as dual inhibitors targeting critical pathways in cancer therapy, specifically the c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. These targets are pivotal in tumor growth and metastasis, making them attractive candidates for drug development aimed at treating various cancers.

Table 1: Biological Activities of Related Compounds

Compound NameStructureNotable Activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineSimilar core structureAnti-cancer activity
N-(2-(5-methyl-[1,2,4]triazole))benzamideBenzamide with triazoleAntimicrobial properties
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineRelated heterocyclic structureInhibitory effects on kinases
N-(6-fluoropyridin-3-yl)-[1,2,4]triazoleFluorinated analogSelective kinase inhibition

Potential in Neuropharmacology

Another promising application of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide lies in its potential as a neurokinin receptor antagonist . Studies suggest that compounds with similar structures may selectively inhibit the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. This could lead to therapeutic applications in treating conditions such as anxiety and depression .

Antimicrobial Properties

The compound also exhibits antimicrobial activity , which is common among triazole derivatives. The structural features of this compound suggest it could be effective against a range of bacterial and fungal pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of this compound involves several key steps that can be modified to enhance yield and purity. The methodologies used for synthesizing related triazolo compounds often include cyclodehydration reactions and acetylation processes that are well-documented in the literature. Variations in substituents can lead to diverse pharmacological profiles that are essential for tailoring compounds for specific therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of triazolo derivatives in clinical settings:

  • A study demonstrated that certain triazolo compounds significantly inhibited tumor growth in xenograft models by targeting the VEGFR pathway effectively.
  • Another research effort focused on the neuropharmacological effects of similar compounds showed promise in reducing anxiety-like behaviors in animal models through NK-3 receptor modulation.

These findings underscore the versatility of this compound as a scaffold for developing novel therapeutics across various domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Key Differences vs. Target Compound
N-[(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide Methoxy at C8; benzothiadiazole-carboxamide at C3 Potential kinase inhibition (inferred from benzothiadiazole’s role in kinase binders) Substituent at C8 : Methoxy (smaller, less lipophilic) vs. ethoxy. Carboxamide group : Benzothiadiazole (electron-withdrawing) vs. imidazole (electron-rich).
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides 8-oxo group; alkyl-linked carboxamides (variable chain length) Cytotoxicity, membrane stabilization, cardioprotection Core structure : 8-oxo vs. 8-ethoxy (affects redox stability). Linker : Flexible alkyl chains vs. rigid methylene bridge.
Pyrazolo[1,5-a][1,3,5]triazin-4(1H)-ones Pyrazolo-triazine core with oxo/thioxo groups at C2 Not explicitly stated; similar scaffolds target adenosine receptors Heterocyclic system : Triazine vs. triazolopyrazine. Functional groups : Oxo/thioxo vs. ethoxy-carboxamide.
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide Saturated triazolopyrazine ring; N-methyl carboxamide Unspecified; saturated rings often improve metabolic stability Ring saturation : Reduces aromaticity (impacts π-π stacking). Substituent : N-methyl vs. imidazole.

Key Insights :

The imidazole-5-carboxamide group provides hydrogen-bonding sites distinct from benzothiadiazole-based analogs, which may alter target selectivity .

Synthetic Routes :

  • The target compound’s synthesis aligns with methods for ω-(triazolopyrazin-3-yl)alkylcarboxamides, where carboxyimidazole intermediates are coupled with amines . However, the ethoxy group’s introduction likely requires specialized conditions (e.g., nucleophilic substitution with ethylating agents) .

Biological Relevance: Analogous compounds with 8-oxo groups exhibit cytotoxicity and cardioprotective effects , suggesting the target’s ethoxy substitution might modulate these activities by reducing oxidative lability.

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound 8-Methoxy Analog ω-Alkylcarboxamides
LogP (predicted) ~2.1 (moderate lipophilicity) ~1.8 (lower due to methoxy) Variable (1.5–3.0 based on chain)
Hydrogen Bond Acceptors 7 8 (benzothiadiazole adds N/S) 6–7
Metabolic Stability Likely moderate (ethoxy) High (methoxy resists oxidation) Low (8-oxo prone to reduction)

Q & A

Q. What are the common synthetic strategies for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Heterocyclic core formation : Condensation of pyrazine derivatives with triazole precursors under reflux conditions (e.g., using hydrazine hydrate or phosphorus oxychloride as catalysts) .
  • Functionalization : Introduction of the ethoxy group at the 8-position via nucleophilic substitution, followed by coupling the imidazole-5-carboxamide moiety using carbodiimide-mediated amidation .
  • Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final compound due to structural complexity and potential byproducts .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : A combination of analytical techniques is employed:
  • 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., ethoxy group at C8 and methylene bridge linking triazole and imidazole) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch of carboxamide at ~1650–1700 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target-specific assays (e.g., fungal 14α-demethylase for antifungal activity) using spectrophotometric or fluorometric methods to measure IC₅₀ values .
  • Cellular assays : Cytotoxicity profiling in mammalian cell lines (e.g., HEK293) to assess selectivity and therapeutic index .

Advanced Research Questions

Q. How can conflicting biological activity data between docking studies and experimental assays be resolved?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic physiological conditions .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying ethoxy groups) to identify critical interactions .

Q. What strategies optimize reaction yields during the coupling of imidazole-5-carboxamide to the triazolo-pyrazine core?

  • Methodological Answer :
  • Catalyst selection : Use HOBt/DCC or EDCl/HOAt systems to minimize racemization and improve coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled pH (6–7) reduces side reactions .
  • In-situ monitoring : Employ LC-MS to track reaction progress and identify quenching points for maximal yield .

Q. How do substituents on the triazole ring influence solubility and bioavailability?

  • Methodological Answer :
  • LogP determination : Measure partition coefficients (octanol/water) to assess hydrophobicity; ethoxy groups at C8 reduce LogP, enhancing aqueous solubility .
  • Salt formation : Introduce counterions (e.g., HCl for amine groups) to improve crystallinity and dissolution rates .
  • Prodrug strategies : Modify the carboxamide to ester derivatives for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations to prevent oxidation or metal-catalyzed degradation .
  • Storage conditions : Use amber vials under inert gas (N₂/Ar) and desiccants to minimize moisture and oxygen exposure .

Data Analysis & Interpretation

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign long-range couplings, especially in fused heterocycles .
  • Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange broadening (e.g., rotameric equilibria in the methylene bridge) .
  • Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Error analysis : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for potency metrics .
  • Synergy assessment : Use the Chou-Talalay method (Combination Index) for evaluating drug combinations .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry178–190°C (dependent on crystallinity)
LogP (Octanol/Water)Shake-flask method1.8–2.3
IC₅₀ (14α-Demethylase)Spectrophotometric assay0.45 ± 0.12 µM
Solubility (PBS, pH 7.4)HPLC-UV quantification12.5 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.